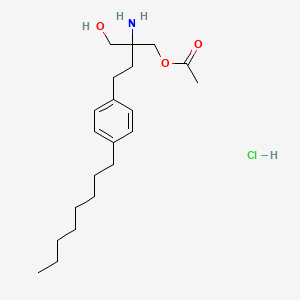![molecular formula C26H22N6O B14891993 1-(4-Ethoxy-phenyl)-3-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine](/img/structure/B14891993.png)
1-(4-Ethoxy-phenyl)-3-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N/A” is a placeholder term often used in various contexts to indicate that specific information is not available or not applicable
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N/A” involves a multi-step process that begins with the selection of appropriate starting materials. Common synthetic routes include:
Direct Synthesis: Combining elements or simpler compounds under controlled conditions.
Catalytic Reactions: Using catalysts to facilitate the formation of “N/A” from precursor molecules.
Solvent-Based Methods: Dissolving reactants in a solvent to promote the desired chemical reactions.
Industrial Production Methods
Industrial production of “N/A” typically involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and concentration are meticulously controlled. Common methods include:
Batch Processing: Producing “N/A” in discrete batches.
Continuous Flow Processing: Continuously feeding reactants into a reactor and continuously removing products.
Chemical Reactions Analysis
Types of Reactions
“N/A” undergoes various types of chemical reactions, including:
Oxidation: Reaction with oxygen or other oxidizing agents.
Reduction: Reaction with reducing agents to gain electrons.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Oxygen, hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas, sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxides or peroxides.
Reduction: Formation of reduced compounds such as alcohols or amines.
Substitution: Formation of new compounds with substituted functional groups.
Scientific Research Applications
“N/A” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems and organisms.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Utilized in manufacturing processes and as a component in various industrial products.
Mechanism of Action
The mechanism of action of “N/A” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as:
Binding to Receptors: “N/A” may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Enzyme Inhibition: “N/A” may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: “N/A” may influence signal transduction pathways, altering cellular responses.
Properties
Molecular Formula |
C26H22N6O |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-3-(1-methylbenzimidazol-2-yl)pyrrolo[3,2-b]quinoxalin-2-amine |
InChI |
InChI=1S/C26H22N6O/c1-3-33-17-14-12-16(13-15-17)32-24(27)22(25-30-20-10-6-7-11-21(20)31(25)2)23-26(32)29-19-9-5-4-8-18(19)28-23/h4-15H,3,27H2,1-2H3 |
InChI Key |
KTXSYRSOTILTLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C5=NC6=CC=CC=C6N5C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


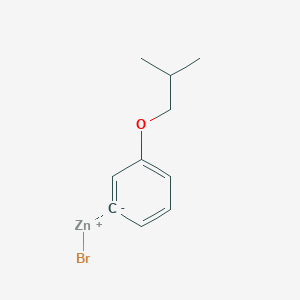
![(R)-3-amino-4-(2-fluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one hydrochloride](/img/structure/B14891920.png)
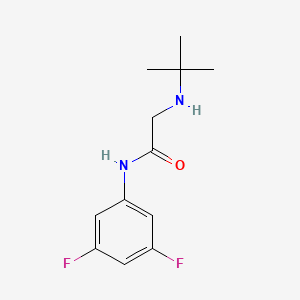
![n-(Pentan-3-yl)-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14891928.png)

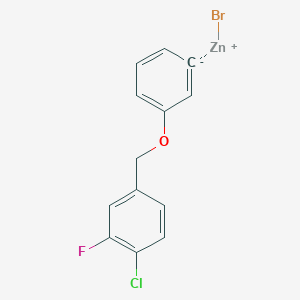
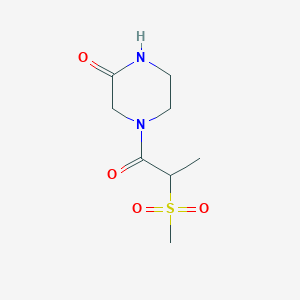
![5-Fluoro-2,2-dimethyl-8-(-2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)vinyl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14891948.png)
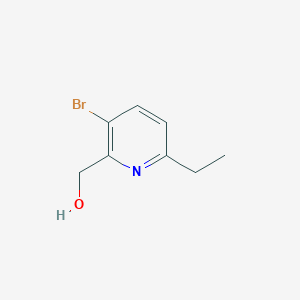

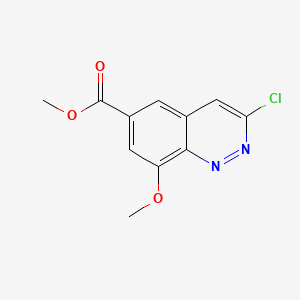

![2-Amino-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine](/img/structure/B14891975.png)
